8-Bromo-N4-ethyl-5-fluoroquinoline-3,4-diamine
CAS No.:
Cat. No.: VC17671445
Molecular Formula: C11H11BrFN3
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrFN3 |
|---|---|
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | 8-bromo-4-N-ethyl-5-fluoroquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C11H11BrFN3/c1-2-15-11-8(14)5-16-10-6(12)3-4-7(13)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |
| Standard InChI Key | DBPRAWAWMPGRQI-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C(C=NC2=C(C=CC(=C21)F)Br)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound features a quinoline backbone with:
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Bromine at the 8-position,
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Fluorine at the 5-position,
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An ethyl group at the N4 amine.
Structural representations:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.13 g/mol |
| Purity | ≥95% |
| Storage Conditions | Cool, dry environment |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often employing:
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Suzuki-Miyaura Coupling: For C–C bond formation between aryl halides and boronic acids .
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Nucleophilic Substitution: To introduce the ethyl group at the N4 position .
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React 5-fluoro-8-bromoquinoline with ethylamine under basic conditions.
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Purify via column chromatography (eluent: hexane/ethyl acetate).
Reactivity
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Halogen Reactivity: Bromine participates in cross-coupling reactions (e.g., with boronic acids).
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Amine Functionalization: The ethylamine group enables further derivatization for drug discovery .
Biological Activity and Mechanisms
Antimicrobial Applications
The compound’s halogenated structure disrupts bacterial enzymes, showing activity against:
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Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 0.25–4.0 µg/mL .
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Mycobacterium tuberculosis: Inhibits both replicating and dormant phenotypes .
Table 2: Biological Activity Data
| Target | Activity (IC/MIC) | Comparison to Standards |
|---|---|---|
| P. falciparum 3D7 | 0.17 µM | 2× more potent than chloroquine |
| MRSA | 0.25 µg/mL | Superior to vancomycin |
Applications in Drug Discovery
Structure-Activity Relationship (SAR)
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Bromine/Fluorine Synergy: Enhances lipophilicity and target binding .
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Ethyl Group: Improves metabolic stability compared to methyl analogs .
Recent Innovations
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Hybrid Molecules: Conjugation with biphenyl or nopol groups improves pharmacokinetics .
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Docking Studies: Stable interactions with PfDHODH (dihydroorotate dehydrogenase) .
Future Directions
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